

# Application Notes and Protocols for SAR107375 in Platelet Aggregation Assays

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## Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

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## Introduction

**SAR107375**, also known as atopaxar, is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a critical step in the process of platelet aggregation and thrombus formation.[3] By competitively inhibiting PAR-1, **SAR107375** effectively blocks thrombin-induced platelet aggregation.[4] This makes it a valuable tool for research into the mechanisms of thrombosis and hemostasis, as well as a potential therapeutic agent for the prevention of atherothrombotic events.

These application notes provide a comprehensive overview of the use of **SAR107375** in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), data interpretation, and visualization of the relevant biological pathways and experimental workflows.

## Mechanism of Action of SAR107375

Thrombin, a serine protease, activates platelets by cleaving the N-terminal exodomain of the PAR-1 receptor. This cleavage unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating a signaling cascade.[3][5] This intracellular signaling involves the activation of G-proteins (Gq, G12/13, and Gi), leading to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, the

conformational change of the glycoprotein IIb/IIIa receptor.[5][6] The activated GPIIb/IIIa receptor binds fibrinogen, cross-linking platelets and leading to aggregation.[6]

**SAR107375** is a non-peptide, orally active small molecule that acts as a competitive antagonist at the PAR-1 receptor. It prevents the "tethered ligand" from binding and initiating the signaling cascade, thereby inhibiting platelet activation and aggregation induced by thrombin.[4]

## Quantitative Data Summary

The inhibitory effect of **SAR107375** on platelet aggregation has been evaluated in clinical trials. The following tables summarize the in vivo efficacy of atopaxar in inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.

Table 1: Inhibition of Platelet Aggregation by Atopaxar in Patients with Acute Coronary Syndromes (LANCELOT-ACS study)

Atopaxar Dose	Mean Inhibition of Platelet Aggregation (IPA) at 1-3 hours post-dose	Percentage of Subjects with >80% IPA at 3-6 hours post-dose
50 mg	74%	90-100%
100 mg	74%	90-100%
200 mg	74%	90-100%

Table 2: Dose-Dependent Inhibition of Platelet Aggregation by Atopaxar During Maintenance Dosing (Week 12)

Atopaxar Dose	Predose Mean Inhibition of Platelet Aggregation (IPA)
50 mg	66.5%
100 mg	71.5%
200 mg	88.9%

## Experimental Protocols

### Light Transmission Aggregometry (LTA) for Assessing SAR107375 Activity

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function and is the recommended method for evaluating the inhibitory effect of **SAR107375**.<sup>[7]</sup><sup>[8]</sup> The principle of LTA is based on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

#### Materials:

- **SAR107375** (Atopaxar)
- Thrombin or Thrombin Receptor-Activating Peptide (TRAP) as an agonist
- Human whole blood collected in 3.2% sodium citrate
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Saline solution
- Light Transmission Aggregometer
- Calibrated pipettes
- Cuvettes with stir bars

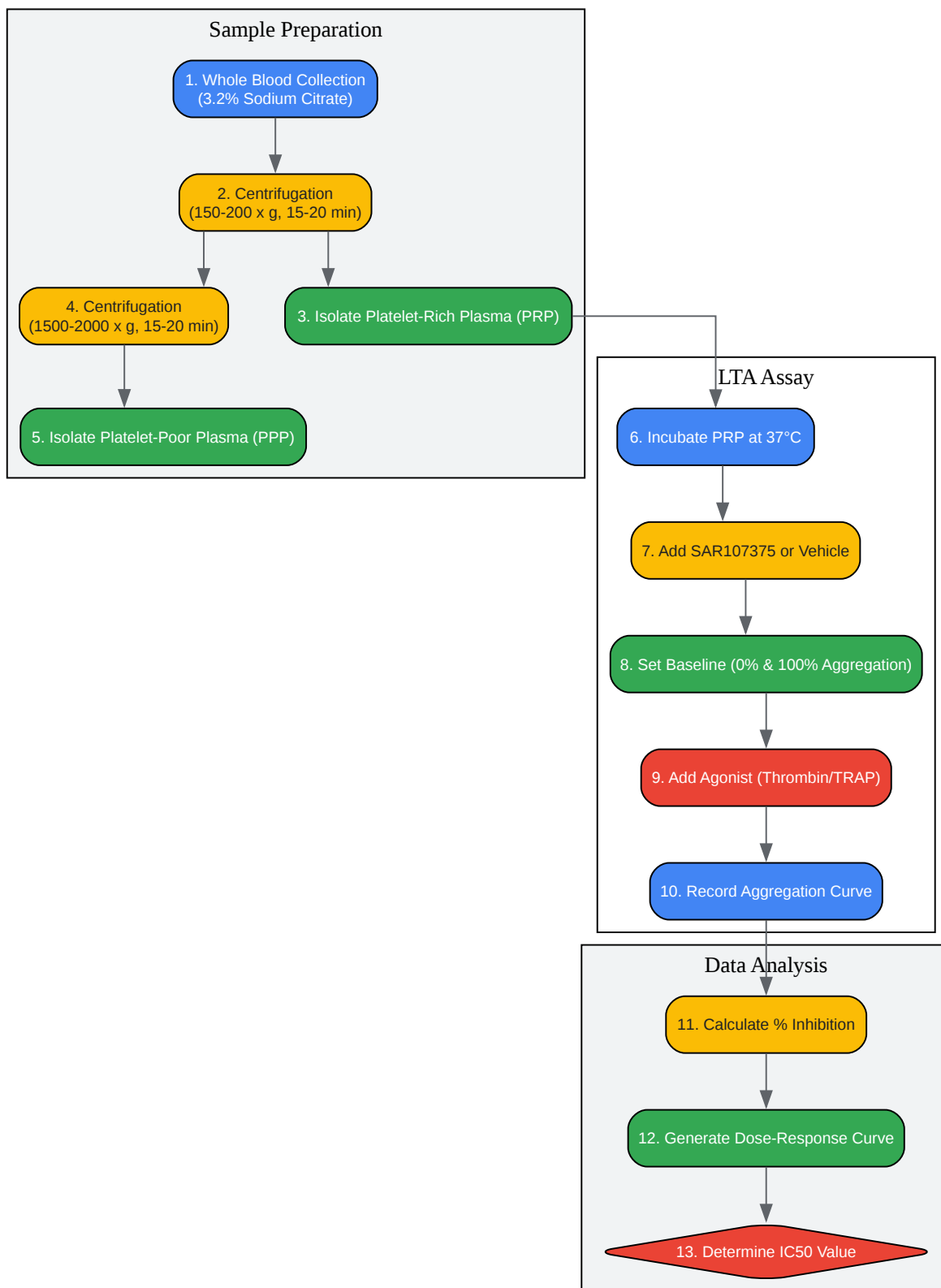
#### Protocol:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
  - Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
  - To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

- Carefully transfer the supernatant (PRP) to a new tube.
- To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
- Collect the supernatant (PPP). The PPP will be used to set the 100% aggregation baseline.
- Preparation of **SAR107375** and Agonist Solutions:
  - Prepare a stock solution of **SAR107375** in a suitable solvent (e.g., DMSO) and then make serial dilutions in saline to achieve the desired final concentrations for the assay.
  - Prepare a stock solution of the agonist (e.g., TRAP at a final concentration of 15  $\mu$ M) in saline.
- Platelet Aggregation Assay:
  - Adjust the platelet count in the PRP to a standardized concentration (typically  $2.5 \times 10^8$  platelets/mL) using PPP if necessary.
  - Pipette 450  $\mu$ L of PRP into an aggregometer cuvette containing a stir bar.
  - Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
  - Add 50  $\mu$ L of the **SAR107375** solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
  - Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
  - Initiate the recording and add 50  $\mu$ L of the agonist (TRAP) to the cuvette.
  - Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
- Data Analysis:



## Experimental Workflow for Evaluating SAR107375 using Light Transmission Aggregometry



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